molecular formula C11H14N2O B100878 Cytisine CAS No. 15191-27-2

Cytisine

Cat. No. B100878
CAS RN: 15191-27-2
M. Wt: 190.24 g/mol
InChI Key: ANJTVLIZGCUXLD-UHFFFAOYSA-N
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Description

Cytisine Description

Cytisine is a natural product known for its interactions with nicotinic acetylcholine receptors. It has been a lead compound for the development of drugs targeting these receptors, and its pharmacology has been extensively studied, with a focus on its structural modifications and synthesis .

Synthesis Analysis

The synthesis of cytisine has been approached through various methods. One notable synthesis involves a five-step process that includes an "in situ" Stille or Suzuki biaryl pyridine coupling and selective benzylation, leading to the formation of the diazabicyclo[3.3.1]nonane intermediate with high diastereoselectivity . Another approach uses N-selective alkylation and Pd(0) mediated intramolecular alpha-arylation to rapidly assemble the tricyclic core skeleton of cytisine . Additionally, an asymmetric synthesis has been achieved using a 6-endo aza-Michael addition and intramolecular pyridine N-alkylation . The first total enantiosynthesis of (-)-cytisine features a ruthenium-catalyzed RCM reaction, starting from cis-piperidine-3,5-dimethanol monoacetate . Moreover, an intramolecular Heck cyclization of activated N-alkyl glutarimides has been developed to synthesize racemic cytisine .

Molecular Structure Analysis

Cytisine's molecular structure has been the basis for the synthesis of various analogues. For instance, 9-substituted analogues of (-)-cytisine were synthesized for in vivo studies of nicotinic receptors using positron emission tomography, showcasing the versatility of cytisine's structure for the development of radioligands . The structure of cytisine has also been used as a scaffold for the synthesis of novel ligands, as demonstrated by the preparation of phosphino-benzenecarboxamide ligands, which were elucidated using NMR, X-ray, and DFT studies .

Chemical Reactions Analysis

Cytisine's reactivity has been explored in various chemical reactions. It has been used as a reagent for the thermal-activated transannulation of 1H-tetrazoles, leading to the formation of cytisine-thienopyrimidinone conjugates. These conjugates were obtained in high yields and their structures were confirmed by NMR and X-ray diffraction analysis .

Physical and Chemical Properties Analysis

The physical and chemical properties of cytisine and its derivatives have been characterized through various studies. For example, the synthesis of 3-hydroxy-11-norcytisine allowed for the confirmation of its structure and enabled the biological characterization of the compound against neuronal nicotinic acetylcholine receptors . The conformational behavior of cytisine-derived ligands has been correlated with their catalytic activity in Pd-catalyzed asymmetric allylic alkylation, highlighting the importance of cytisine's physical properties in its chemical reactivity .

Scientific Research Applications

  • Neurological and Non-Neurological Applications : Cytisine's interactions with various neuronal nicotinic acetylcholine receptors (nAChRs) in the central and peripheral nervous systems offer neuroprotective effects. It also influences nicotine and alcohol addiction, mood regulation, food intake, motor activity, and autonomic and cardiovascular systems. Structural modifications of cytisine have led to new compounds with diverse biological activities, mediated by targets other than nAChRs (Gotti & Clementi, 2021).

  • Analytical Chemistry and Detection : Research has provided insights into the analytical chemistry of cytisine, including the chemistry involved in the cytisine identification test using ferric chloride/hydrogen peroxide, which is relevant for its medicinal use (Sánchez-Viesca & Gómez, 2021).

  • Cancer Research : Cytisine has shown potential in cancer research, particularly in inducing apoptosis in HepG2 liver cancer cells and exhibiting anti-tumour effects on lung cancer cells. It's suggested that cytisine can cause endoplasmic reticulum stress leading to apoptosis, and modulates reactive oxygen species-mediated signalling pathways in cancer cells (Yu et al., 2018), (Xu et al., 2020).

  • Pharmacokinetics and Bioavailability : Studies have explored the pharmacokinetics of cytisine in smokers, including its absorption, distribution, metabolism, and excretion. These studies contribute to a better understanding of cytisine's behavior in the human body, which is crucial for its therapeutic applications (Jeong et al., 2015), (Pieńko et al., 2016).

  • Mental Health Applications : Cytisine has shown potential in mental health, particularly in treating depression. It has been used in animal models of chronic stress to assess its antidepressant efficacy, demonstrating significant relief of depression-like behaviors. This suggests cytisine's potential as an anti-depressant (Han et al., 2016).

  • Structural and Medicinal Synthesis : The synthesis and structural modification of cytisine, focusing on its bioactivities, are crucial for developing new therapeutic applications. These modifications aim to enhance cytisine's efficacy and tailor its properties for specific medicinal purposes (Bartusik et al., 2016).

properties

IUPAC Name

7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c14-11-3-1-2-10-9-4-8(5-12-6-9)7-13(10)11/h1-3,8-9,12H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANJTVLIZGCUXLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CNCC1C3=CC=CC(=O)N3C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80274727
Record name (±)-Cytisine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80274727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>28.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID50085979
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

(-)-Cytisine

CAS RN

15191-27-2
Record name 1,2,3,4,5,6-Hexahydro-1,5-methano-8H-pyrido[1,2-a][1,5]diazocin-8-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15191-27-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (±)-Cytisine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80274727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10,700
Citations
J Rouden, MC Lasne, J Blanchet, J Baudoux - Chemical reviews, 2014 - ACS Publications
… It was demonstrated that (−)-cytisine has a high affinity at nicotinic … ]cytisine the most used radioligand until now for the study of nicotinic neurotransmission, and thus cytisine contributed …
Number of citations: 150 pubs.acs.org
JF Etter - Archives of internal medicine, 2006 - jamanetwork.com
… review the literature on the effect of cytisine on smoking cessation. … cytisine per tablet, and one Russian study used buccal films containing either 1.5 mg of cytisine or 0.75 mg of cytisine …
Number of citations: 235 jamanetwork.com
N Walker, C Howe, M Glover… - … England Journal of …, 2014 - Mass Medical Soc
… Given that no trials have compared cytisine with nicotine-replacement therapy… cytisine was at least as effective as nicotine-replacement therapy. We hypothesized that 25 days of cytisine …
Number of citations: 269 www.nejm.org
A Paduszyńska, M Banach, J Rysz… - Current …, 2018 - ingentaconnect.com
… of non-clinical studies suggest that cytisine could affect ethanol … on cytisine in the treatment of areca nuts usage, the preliminary data suggest its usefulness. The combination of cytisine …
Number of citations: 13 www.ingentaconnect.com
R West, W Zatonski, M Cedzynska… - … England Journal of …, 2011 - Mass Medical Soc
… This study assessed the efficacy and safety of cytisine as compared with placebo. … study, cytisine was more effective than placebo for smoking cessation. The lower price of cytisine as …
Number of citations: 266 www.nejm.org
P Tutka, D Vinnikov, RJ Courtney, NL Benowitz - Addiction, 2019 - Wiley Online Library
… A synoptic review of the use of cytisine as a smoking cessation medication, mechanism of … to provide an updated meta‐analysis of cytisine's efficacy and ARs for smoking cessation …
Number of citations: 105 onlinelibrary.wiley.com
P Tutka, W Zatoñski - Pharmacological reports, 2006 - Citeseer
… cytisine for constipation, migraine, insomnia, cough and neuralgias. About 100 years ago, cytisine … There are also reports indicating that cytisine or cytisine-containing plants have been …
Number of citations: 176 citeseerx.ist.psu.edu
P Hajek, H McRobbie, K Myers - Thorax, 2013 - thorax.bmj.com
… from former communist countries where cytisine has been used since the … cytisine or whether more work is needed. A systematic review was undertaken to assess the efficacy of cytisine …
Number of citations: 172 thorax.bmj.com
C Gotti, F Clementi - Pharmacological research, 2021 - Elsevier
… -clinical results obtained with cytisine in the fields of neurological … cytisine are nAChRs we report here the most relevant findings on these receptors in order to better understand cytisine …
Number of citations: 29 www.sciencedirect.com
RJ Courtney, H McRobbie, P Tutka, NA Weaver… - Jama, 2021 - jamanetwork.com
Importance Cytisine is more effective than placebo and nicotine replacement therapy for smoking cessation. However, cytisine has not been tested against the most effective smoking …
Number of citations: 72 jamanetwork.com

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